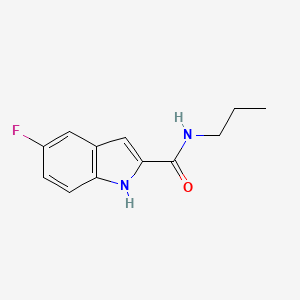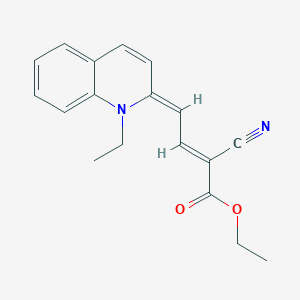![molecular formula C13H19N3O4S B7464375 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea, also known as Methylphenidate, is a commonly prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that helps to increase attention and decrease impulsiveness and hyperactivity in patients.
Mécanisme D'action
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate acts on the CNS by blocking the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in regulating attention, motivation, and reward. By increasing the levels of these neurotransmitters in the brain, 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate helps to improve attention and decrease impulsiveness and hyperactivity in patients with ADHD.
Biochemical and Physiological Effects
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate has been shown to increase heart rate, blood pressure, and body temperature in patients. It can also cause appetite suppression, insomnia, and anxiety. These effects are thought to be due to the stimulant properties of 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate on the CNS.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action and predictable effects on the CNS. Additionally, it is readily available and can be administered orally or intravenously. However, there are also limitations to its use in lab experiments. It can be difficult to control for individual differences in response to the drug, and there is a risk of addiction and abuse.
Orientations Futures
There are several future directions for research on 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate. One area of interest is the long-term effects of the drug on the developing brain, particularly in children and adolescents who are prescribed the medication for ADHD. Additionally, there is interest in developing new formulations of the drug that have longer-lasting effects and fewer side effects. Finally, there is interest in exploring the use of 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate in the treatment of other psychiatric disorders, such as depression and anxiety.
Méthodes De Synthèse
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate is synthesized through a multi-step process that involves the reaction of 3-phenyl-2-propen-1-ol with methylamine to form N-methyl-3-phenyl-2-propen-1-amine. This intermediate is then reacted with chloroacetyl chloride to form N-methyl-3-phenyl-2-propen-1-amine N-acetyl chloride. The N-acetyl chloride is then reacted with sodium bisulfite to form N-methyl-3-phenyl-2-propen-1-amine N-acetyl sulfonate. Finally, this intermediate is reacted with N-methyl-2-chloro-N-(3-methylphenyl)acetamide to form 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate.
Applications De Recherche Scientifique
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate has been extensively studied for its use in the treatment of ADHD and narcolepsy. It has been shown to improve attention, decrease impulsiveness and hyperactivity, and improve academic and social functioning in children and adults with ADHD. Additionally, it has been shown to improve wakefulness and reduce excessive daytime sleepiness in patients with narcolepsy.
Propriétés
IUPAC Name |
3-[(3-methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-9(2)16(21(4,19)20)13(18)15-12(17)14-11-7-5-6-10(3)8-11/h5-9H,1-4H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFOQBYXVXKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(=O)N(C(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7464295.png)


![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7464342.png)
![N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7464345.png)
![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464347.png)



![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)
![2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)
